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Introduction

Imaradenant (formerly AZD4635) is a potent and selective antagonist of the adenosine A2A
receptor (A2AR).[1] In the tumor microenvironment, high levels of adenosine suppress anti-
tumor immunity by activating A2AR on immune cells, leading to decreased effector T cell
function and cytokine production.[1][2] By blocking this interaction, Imaradenant is designed to
reverse this immunosuppression and enhance the anti-tumor immune response.[1][2] A critical
aspect of evaluating the in vitro efficacy of Imaradenant is to measure its impact on the release
of key cytokines from immune cells.

These application notes provide detailed protocols for assessing the effects of Imaradenant on
cytokine release from human peripheral blood mononuclear cells (PBMCs) and isolated T cells.

Signaling Pathway of Imaradenant in Modulating
Cytokine Release

Adenosine in the tumor microenvironment binds to A2A receptors on immune cells, suchas T
cells and natural killer (NK) cells. This binding elevates intracellular cyclic AMP (CAMP) levels,
which in turn activates Protein Kinase A (PKA). PKA activation leads to the phosphorylation of
CREB (cAMP response element-binding protein), a transcription factor that can suppress the
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expression of pro-inflammatory cytokines like Interferon-gamma (IFN-y), Interleukin-2 (IL-2),
and Tumor Necrosis Factor-alpha (TNF-a), while potentially promoting the expression of anti-
inflammatory cytokines like Interleukin-10 (IL-10). Imaradenant, by blocking the A2A receptor,
prevents this signaling cascade, thereby restoring the ability of immune cells to produce pro-
inflammatory cytokines and mount an effective anti-tumor response.
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Caption: Imaradenant’'s mechanism of action on cytokine signaling.

Data Presentation
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The following tables summarize the expected quantitative effects of Imaradenant on cytokine

release from activated human PBMCs. The data is illustrative and based on the known

mechanism of A2AR antagonists. Researchers should generate their own data following the

provided protocols.

Table 1: Effect of Imaradenant on Pro-inflammatory Cytokine Release (pg/mL) from Activated

Human PBMCs

Treatment
. IFN-y (pg/mL) IL-2 (pg/mL) TNF-a (pg/mL)

Condition
Unstimulated Control <20 <10 <30
Stimulated Control

] 1500 + 250 800 + 150 2000 + 300
(e.g., anti-CD3/CD28)
Stimulated +

_ 500 + 100 250 + 50 800 + 120

Adenosine (10 pM)
Stimulated +
Adenosine + 800 £ 130 400+ 70 1200 + 180
Imaradenant (10 nM)
Stimulated +
Adenosine + 1200 + 200 650 + 110 1700 + 250
Imaradenant (100 nM)
Stimulated +
Adenosine + 1450 + 240 780 + 140 1950 + 290

Imaradenant (1 pM)

Table 2: Effect of Imaradenant on Anti-inflammatory Cytokine Release (pg/mL) from Activated

Human PBMCs
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Treatment Condition IL-10 (pg/mL)
Unstimulated Control <15
Stimulated Control (e.g., anti-CD3/CD28) 300 + 60
Stimulated + Adenosine (10 pM) 600 + 110

Stimulated + Adenosine + Imaradenant (10 nM) 450 = 80

Stimulated + Adenosine + Imaradenant (100
nM)

350 + 65

Stimulated + Adenosine + Imaradenant (1 uM) 310 £ 55

Experimental Protocols

Protocol 1: Measuring Imaradenant's Effect on Cytokine
Release from Human PBMCs

This protocol details the measurement of cytokine release from human Peripheral Blood
Mononuclear Cells (PBMCs) following treatment with Imaradenant in the presence of an
adenosine analog to mimic the tumor microenvironment.

Materials:

Imaradenant (AZD4635)

e Human Peripheral Blood Mononuclear Cells (PBMCs)
o Roswell Park Memorial Institute (RPMI) 1640 medium
o Fetal Bovine Serum (FBS)

» Penicillin-Streptomycin solution

¢ Phosphate-Buffered Saline (PBS)

e Ficoll-Paque PLUS
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e Anti-CD3 antibody (clone OKT3)

e Anti-CD28 antibody (clone CD28.2)

o Adenosine-5'-N-ethylcarboxamide (NECA) or other stable adenosine analog

o 96-well cell culture plates

e Human cytokine ELISA kits (e.g., for IFN-y, IL-2, TNF-a, IL-10) or multiplex bead-based
immunoassay kit

o Plate reader for ELISA or flow cytometer for multiplex assay

Procedure:

o PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density
gradient centrifugation according to the manufacturer's protocol.

e Cell Culture: Resuspend isolated PBMCs in complete RPMI 1640 medium (supplemented
with 10% FBS and 1% Penicillin-Streptomycin) at a concentration of 1 x 10”6 cells/mL.

o Plate Coating (for T cell stimulation): Coat the wells of a 96-well plate with anti-CD3 antibody
(e.g., 1 pg/mL in PBS) overnight at 4°C. Wash the wells with PBS before adding cells.

o Experimental Setup:

o Seed 100 pL of the PBMC suspension (1 x 105 cells) into each well of the anti-CD3
coated plate.

o Prepare serial dilutions of Imaradenant (e.g., from 1 nM to 10 uM) in complete RPMI
medium.

o Add the adenosine analog (e.g., NECA at a final concentration of 10 uM) to the
appropriate wells.

o Add the different concentrations of Imaradenant to the designated wells. Include a vehicle
control (e.g., DMSO).
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o Add soluble anti-CD28 antibody (e.g., 1 pg/mL) to all stimulated wells.
o Set up the following control wells:
» Unstimulated cells (no anti-CD3/CD28)
» Stimulated cells (anti-CD3/CD28) without adenosine analog or Imaradenant.

» Stimulated cells with adenosine analog but without Imaradenant.

 Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.

» Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.
Carefully collect the supernatant from each well without disturbing the cell pellet.

e Cytokine Measurement: Analyze the collected supernatants for the levels of IFN-y, IL-2,
TNF-a, and IL-10 using ELISA or a multiplex bead-based immunoassay, following the
manufacturer's instructions.
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Caption: Workflow for PBMC cytokine release assay.

Protocol 2: Intracellular Cytokine Staining for Flow
Cytometry

This protocol allows for the identification of the specific cell subsets producing cytokines in

response to Imaradenant.
Materials:

¢ All materials from Protocol 1
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» Brefeldin A or Monensin (protein transport inhibitors)

» Fixation/Permeabilization solution

o Permeabilization/Wash buffer

e Fluorochrome-conjugated antibodies against:
o Cell surface markers (e.g., CD3, CD4, CD8, CD56)
o Intracellular cytokines (e.g., IFN-y, IL-2, TNF-Q)

e Flow cytometer

Procedure:

» Follow steps 1-4 from Protocol 1.

e Incubation with Protein Transport Inhibitor: Approximately 4-6 hours before the end of the
total incubation period, add a protein transport inhibitor (e.g., Brefeldin A at 10 ug/mL) to
each well. This will cause cytokines to accumulate within the cells.

» Cell Harvesting and Surface Staining:

o

After the total incubation time, harvest the cells and transfer to FACS tubes.

[¢]

Wash the cells with PBS containing 2% FBS (FACS buffer).

[¢]

Stain for cell surface markers by incubating the cells with the appropriate antibodies for 30
minutes at 4°C in the dark.

Wash the cells with FACS buffer.

[¢]

¢ Fixation and Permeabilization:

o Resuspend the cells in fixation/permeabilization solution and incubate for 20 minutes at
4°C.

o Wash the cells with permeabilization/wash buffer.
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« Intracellular Staining:

o Resuspend the fixed and permeabilized cells in permeabilization/wash buffer containing
the fluorochrome-conjugated anti-cytokine antibodies.

o Incubate for 30 minutes at 4°C in the dark.

o Wash the cells with permeabilization/wash buffer.
e Flow Cytometry Analysis:

o Resuspend the cells in FACS buffer.

o Acquire the samples on a flow cytometer.

o Analyze the data to determine the percentage of specific cell populations (e.g., CD4+ T
cells, CD8+ T cells) producing each cytokine.

Conclusion

The provided protocols and illustrative data offer a framework for researchers to investigate the
in vitro effects of Imaradenant on cytokine release. By demonstrating the reversal of
adenosine-mediated immunosuppression, these assays are crucial for the preclinical
evaluation of Imaradenant and other A2A receptor antagonists. The ability to quantify changes
in a panel of both pro- and anti-inflammatory cytokines provides a comprehensive
understanding of the immunomodulatory properties of the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Measuring Imaradenant's Effect on Cytokine Release In
Vitro: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605764#measuring-imaradenant-s-effect-on-
cytokine-release-in-vitro]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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